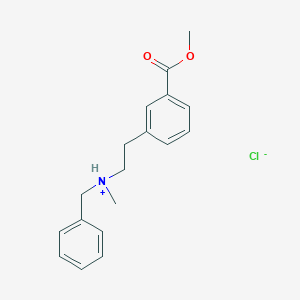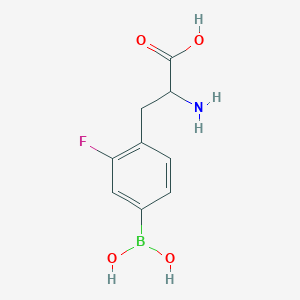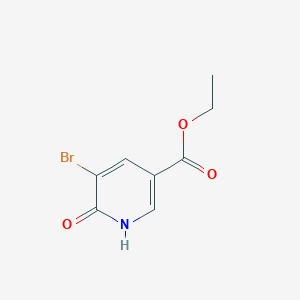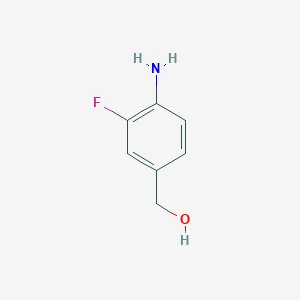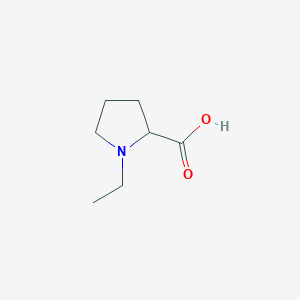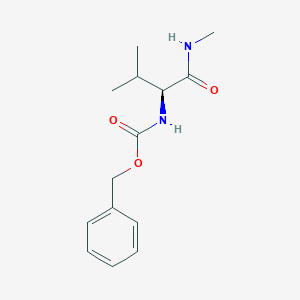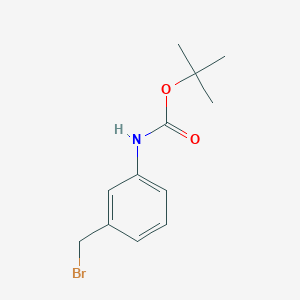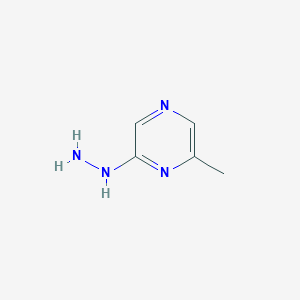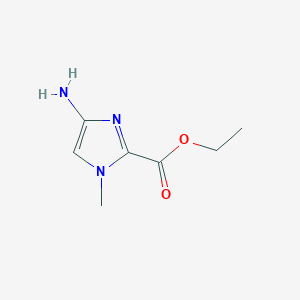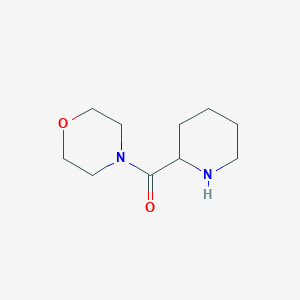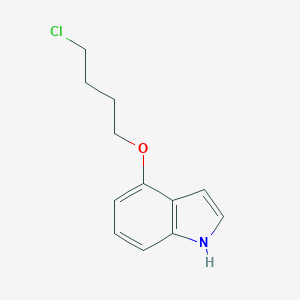
4-(4-chlorobutoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobutoxy)-1H-indole, also known as 4-CBI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(4-chlorobutoxy)-1H-indole has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of 4-(4-chlorobutoxy)-1H-indole is in the field of medicinal chemistry. Researchers have studied the compound's potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(4-chlorobutoxy)-1H-indole has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism Of Action
The mechanism of action of 4-(4-chlorobutoxy)-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, 4-(4-chlorobutoxy)-1H-indole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, as they rely heavily on DNA replication for their growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 4-(4-chlorobutoxy)-1H-indole has several biochemical and physiological effects. In particular, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models, which may be due to its ability to inhibit the activity of certain enzymes and proteins in the body.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(4-chlorobutoxy)-1H-indole in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. However, one of the limitations of using 4-(4-chlorobutoxy)-1H-indole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on 4-(4-chlorobutoxy)-1H-indole. One area of focus could be on improving the compound's bioavailability, as it has been shown to have poor solubility in water. Additionally, researchers could study the compound's effects on other enzymes and proteins in the body to gain a better understanding of its mechanism of action. Finally, researchers could investigate the potential use of 4-(4-chlorobutoxy)-1H-indole in combination with other anticancer or anti-inflammatory agents to enhance its effectiveness.
In conclusion, 4-(4-chlorobutoxy)-1H-indole is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have potent anticancer and anti-inflammatory effects. While its mechanism of action is not fully understood, there are several future directions for research on the compound, including improving its bioavailability and investigating its potential use in combination with other agents.
Synthesis Methods
The synthesis of 4-(4-chlorobutoxy)-1H-indole involves the reaction of 4-chlorobutanol and indole in the presence of a base catalyst. The reaction results in the formation of 4-(4-chlorobutoxy)-1H-indole. This method is relatively simple and has been used by many researchers to synthesize 4-(4-chlorobutoxy)-1H-indole.
properties
CAS RN |
180160-98-9 |
|---|---|
Product Name |
4-(4-chlorobutoxy)-1H-indole |
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.7 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)-1H-indole |
InChI |
InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2 |
InChI Key |
DBPIEDRTKPMPSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
synonyms |
4-(4-chlorobutoxy)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

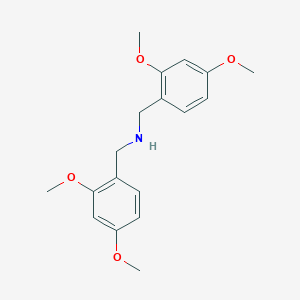
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
